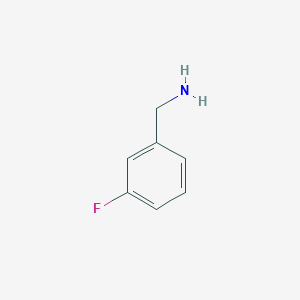

3-Fluorobenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSVMNXRLWSNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059219 | |

| Record name | Benzenemethanamine, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-82-3 | |

| Record name | 3-Fluorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluorobenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MGA6423TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Fluorobenzylamine chemical properties and structure

An In-depth Technical Guide to 3-Fluorobenzylamine: Chemical Properties, Structure, and Applications

Introduction

This compound is a versatile chemical intermediate recognized for its significant role in the pharmaceutical, agrochemical, and material science industries.[1] Characterized by a fluorine atom substituted on the benzene ring, this compound serves as a crucial building block in the synthesis of various bioactive molecules.[1] The presence of fluorine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in drug design.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, experimental protocols, and key applications of this compound for researchers and drug development professionals.

Chemical Properties and Structure

The physical and chemical properties of this compound are summarized below. It is typically a colorless to pale yellow liquid and is noted to be air-sensitive.[1][4]

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |

| Molecular Formula | C₇H₈FN | [1][4][5] |

| Molecular Weight | 125.14 g/mol | |

| Boiling Point | 174-175°C (at 760 mmHg); 82°C (at 16 mmHg) | [1][4] |

| Melting Point | -5°C | [4] |

| Density | 1.097 g/mL at 25°C | [6] |

| Refractive Index | n20/D 1.514 - 1.52 | [1][6] |

| Flash Point | 71°C (159.8°F) - closed cup | [6] |

| Water Solubility | Soluble | [4] |

| pKa | 8.35±0.10 (Predicted) | [7] |

| Storage | Store at 2 - 8°C under an inert atmosphere | [1][8] |

Structural and Identification Data

| Identifier | Value | Source(s) |

| IUPAC Name | (3-fluorophenyl)methanamine | [5] |

| Synonyms | m-Fluorobenzylamine, (3-Fluorophenyl)methylamine | [4] |

| CAS Number | 100-82-3 | [1][4][5] |

| PubChem CID | 66853 | [1][5] |

| EINECS Number | 202-891-3 | [4] |

| MDL Number | MFCD00008113 | [1] |

| SMILES | C1=CC(=CC(=C1)F)CN or NCc1cccc(F)c1 | [4][6] |

| InChI | InChI=1S/C7H8FN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | [4][5] |

| InChIKey | QVSVMNXRLWSNGS-UHFFFAOYSA-N | [4][5] |

Experimental Protocols

While specific synthesis procedures for this compound are proprietary, a general methodology can be outlined based on common organic synthesis reactions for analogous compounds, such as reductive amination of an aldehyde.

Synthesis via Reductive Amination (Hypothetical Protocol)

This protocol describes a plausible synthesis route starting from 3-fluorobenzaldehyde.

-

Reaction Setup : A three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.[9] The flask is charged with 3-fluorobenzaldehyde and a suitable solvent, such as methanol.

-

Ammonia Addition : An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added to the flask.

-

Formation of Imine : The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction : Once imine formation is significant, a reducing agent (e.g., sodium borohydride) is added portion-wise while controlling the temperature with an ice bath.

-

Quenching and Workup : After the reduction is complete (as monitored by TLC), the reaction is carefully quenched by the slow addition of water. The methanol is removed under reduced pressure.[10]

-

Extraction : The resulting aqueous residue is extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.[9] The combined organic layers are then washed with brine.[9]

-

Drying and Concentration : The organic phase is dried over an anhydrous drying agent like magnesium sulfate, filtered, and concentrated by rotary evaporation to yield the crude this compound.[9]

-

Purification : The crude product can be purified by vacuum distillation to obtain the final product with high purity.[10]

Analytical Methods for Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed:

-

Gas Chromatography (GC) : Used to determine the purity of the final product, often reported as ≥97% or ≥98%.[1][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Mass Spectrometry (MS) : Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[5]

-

Infrared (IR) Spectroscopy : Identifies characteristic functional groups, such as the N-H and C-F bonds.[5]

Applications in Research and Drug Development

This compound is a valuable building block due to the unique properties imparted by the fluorine atom.[1] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block metabolic oxidation sites, often leading to improved pharmacokinetic profiles (e.g., enhanced bioavailability and stability).[2][3]

Core Applications

-

Pharmaceutical Development : It is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for drugs targeting neurological disorders and cancer.[1][4] For example, it has been used in the synthesis of potent inhibitors of human immunodeficiency virus (HIV) protease.[6] The improved metabolic stability and target-binding affinity derived from the fluorine atom are highly desirable in medicinal chemistry.[1][2]

-

Agrochemicals : The compound is used to formulate more effective and potent pesticides and herbicides.[1][4][12]

-

Material Science : It finds applications in creating advanced polymers and resins used in specialized coatings and adhesives.[1]

-

Organic Synthesis Research : As a versatile building block, it allows chemists to explore novel chemical reactions and synthetic pathways.[1]

Visualizations

Synthesis and Purification Workflow

Caption: A logical workflow for the synthesis and purification of this compound.

Structure-Application Relationship

Caption: The relationship between structure, properties, and applications of this compound.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing, must be worn when handling this chemical.[8] It should be stored in a dry, cool, well-ventilated place away from strong oxidizing agents and acids.[8] In case of fire, carbon dioxide, dry chemical, or alcohol-resistant foam are recommended extinguishing agents.[13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 3-氯-2-氟苄胺 | 72235-55-3 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. This compound(100-82-3) 1H NMR [m.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Fluorobenzylamine (CAS Number: 100-82-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluorobenzylamine, a versatile building block with significant applications in the pharmaceutical, agrochemical, and material science sectors.[1] This document details its core physical data, outlines experimental protocols for their determination, and illustrates a key synthetic application.

Core Physical and Chemical Data

This compound is a colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 100-82-3 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈FN | [1][2] |

| Molecular Weight | 125.14 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.097 g/mL at 25 °C | [2][3][4] |

| Boiling Point | 82 °C at 16 mmHg; approx. 183-184 °C at 760 mmHg | [1] |

| Refractive Index (n20/D) | 1.514 | [2][3][4] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [2] |

| Purity | ≥ 95-98% (by GC) | [1][6] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (3-fluorophenyl)methanamine | [7] |

| Synonyms | m-Fluorobenzylamine, 3-Fluorobenzenemethanamine | [7] |

| MDL Number | MFCD00008113 | [1][2] |

| PubChem CID | 66853 | [1][7] |

| EINECS Number | 202-891-3 | [2][7] |

| InChI Key | QVSVMNXRLWSNGS-UHFFFAOYSA-N | [2][7] |

| SMILES | C1=CC(=CC(=C1)F)CN | [7] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of liquid samples.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block on a hot plate)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Sample of this compound (approx. 0.5 mL)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire setup is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.

-

The apparatus is heated slowly and uniformly.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[8][9]

Determination of Refractive Index

The refractive index is a measure of how much light is bent, or refracted, when it enters a liquid and is a useful indicator of purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (set to 20 °C)

-

Sample of this compound

-

Dropper or pipette

-

Lens tissue and a suitable solvent (e.g., ethanol or isopropanol)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry. Clean with a suitable solvent and lens tissue if necessary.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Allow the sample to equilibrate to the temperature of the instrument, which should be maintained at 20 °C by the circulating water bath.

-

Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus.

-

If color fringes are observed, they can be removed by adjusting the chromaticity compensator.

-

Align the sharp dividing line with the center of the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.[10][11]

Synthetic Applications and Logical Workflow

This compound is a crucial intermediate in the synthesis of various biologically active molecules, including amino-sulfonamide protease inhibitors.[2][4] The following section describes a general synthetic workflow for the preparation of an N-(3-Fluorobenzyl)sulfonamide, a core structure in many such inhibitors.

General Synthesis of an N-(3-Fluorobenzyl)sulfonamide

This reaction involves the nucleophilic attack of the amine group of this compound on the electrophilic sulfur atom of a sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

This compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction flask.

-

The solution is cooled in an ice bath.

-

A base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

-

The desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) is dissolved in the same solvent and added dropwise to the cooled solution of this compound with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitored by techniques like TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess base and amine, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide product.

-

The crude product can then be purified by recrystallization or column chromatography.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of an N-(3-Fluorobenzyl)sulfonamide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 间氟苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 100-82-3 [chemicalbook.com]

- 5. 100-82-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. athabascau.ca [athabascau.ca]

- 11. youtube.com [youtube.com]

Spectral Data Analysis of 3-Fluorobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-fluorobenzylamine, a key reagent and building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Quantitative Spectral Data

The following tables summarize the key quantitative data from the NMR, IR, and Mass Spectra of this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| Ar-H | 7.28 - 6.90 | Multiplet |

| -CH₂ -NH₂ | 3.84 | Singlet |

| -CH₂-NH₂ | 1.55 | Singlet (broad) |

Note: The integration values for the aromatic protons, benzylic protons, and amine protons are in a 4:2:2 ratio, respectively.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C -F | 161-164 (doublet, ¹JCF) |

| C -CH₂NH₂ | 140-143 |

| Ar-C H | 128-131 |

| Ar-C H | 122-125 |

| Ar-C H | 114-117 (doublet) |

| Ar-C H | 112-115 (doublet) |

| -C H₂-NH₂ | 45-48 |

Disclaimer: The ¹³C NMR data presented are predicted values based on the chemical structure of this compound and typical chemical shift ranges for similar functional groups. Experimental verification is recommended.

Infrared (IR) Spectral Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300 - 3500 | N-H | Symmetric & Asymmetric Stretch |

| 3010 - 3100 | Aromatic C-H | Stretch |

| 2850 - 2960 | Aliphatic C-H | Stretch |

| 1580 - 1620 | Aromatic C=C | Stretch |

| 1450 - 1500 | Aromatic C=C | Stretch |

| 1200 - 1280 | C-F | Stretch |

| 1000 - 1100 | C-N | Stretch |

Mass Spectrometry (MS) Data

Table 4: Major Mass Fragments for this compound

| m/z | Proposed Fragment |

| 125 | [M]⁺ (Molecular Ion) |

| 109 | [M - NH₂]⁺ |

| 96 | [C₆H₅F]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: 30-45 degrees

-

Spectral Width: 0-12 ppm

-

-

¹³C NMR Parameters:

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Pulse Program: Proton-decoupled

-

Spectral Width: 0-200 ppm

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation from any impurities.

-

Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an Electron Ionization (EI) source is typically used.[1]

-

GC Parameters: [1]

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.[1]

-

Oven Program: A temperature gradient is used, for example, starting at 50 °C and ramping up to 280 °C.

-

Carrier Gas: Helium.

-

-

MS Parameters: [1]

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

Navigating the Solubility Landscape of 3-Fluorobenzylamine in Organic Solvents: A Technical Guide

For Immediate Release

3-Fluorobenzylamine is a versatile building block in organic synthesis, valued for its role in the development of novel therapeutics and agrochemicals.[1] Its solubility is a fundamental parameter that influences reaction kinetics, purification processes, and formulation strategies. This guide provides a detailed experimental protocol for researchers to quantitatively determine the solubility of this compound in their specific solvent systems.

Qualitative Solubility Profile

Based on the general principles of amine solubility, this compound, a primary amine, is expected to be soluble in a variety of organic solvents.[2] Amines are generally soluble in organic solvents, and this solubility is influenced by factors such as the polarity of the solvent and the potential for hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine group can participate in hydrogen bonding with the hydroxyl group of the alcohol. |

| Polar Aprotic | Dimethylformamide (DMF), Dichloromethane (DCM) | High | The polarity of these solvents facilitates the dissolution of the polar amine. |

| Non-Polar | Toluene, Heptane | Moderate to Low | While the benzyl group provides some non-polar character, the polar amine group may limit solubility in highly non-polar solvents. |

This table is based on general chemical principles of "like dissolves like" and the known behavior of similar amines. Actual quantitative solubility should be determined experimentally.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The gravimetric method is a reliable and straightforward approach for determining the solubility of a liquid amine in an organic solvent.[3][4][5]

Experimental Protocol: Gravimetric Determination of this compound Solubility

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Sealed vials

-

Volumetric flasks

-

Micropipettes

-

Syringe filters (compatible with the solvent)

-

Evaporating dish or rotary evaporator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess of this compound to a known volume of the chosen organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved this compound at the bottom of the vial indicates saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solute settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended micro-droplets of the undissolved amine.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

-

Record the exact mass of the evaporating dish with the solution.

-

Carefully evaporate the solvent under a fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent's boiling point allows and does not affect the solute.

-

Once the solvent is completely removed, dry the evaporating dish containing the this compound residue in a vacuum oven at a temperature below its boiling point until a constant weight is achieved.

-

Weigh the evaporating dish with the dry residue.

-

-

Calculation of Solubility:

-

Mass of the solvent: (Mass of dish + solution) - (Mass of dish + residue)

-

Mass of the dissolved this compound: (Mass of dish + residue) - (Mass of empty dish)

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of the solvent) x 100

-

The following diagram illustrates the workflow for this experimental protocol:

Logical Relationships in Solubility Testing

The process of selecting a suitable solvent for a particular application often involves a series of logical steps. The following diagram outlines a decision-making process for solvent selection based on solubility and other factors.

This technical guide serves as a foundational resource for researchers working with this compound. By providing a clear experimental protocol and a framework for understanding its solubility, this document will facilitate more efficient and informed research and development in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide on the Reactivity of the Amine Group in 3-Fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzylamine is a versatile chemical building block of significant interest in medicinal chemistry and drug development.[1][2] The presence of a fluorine atom on the benzene ring at the meta-position to the aminomethyl group imparts unique electronic properties that modulate the reactivity of the amine functionality. This technical guide provides a comprehensive overview of the reactivity of the amine group in this compound, focusing on its basicity, nucleophilicity, and common chemical transformations. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and development of novel pharmaceuticals and other bioactive molecules.[3]

Physicochemical Properties and Basicity

The reactivity of the amine group is intrinsically linked to its basicity, which is quantified by its pKa value. The fluorine atom at the meta-position in this compound exerts an electron-withdrawing inductive effect, which influences the electron density on the nitrogen atom of the amine group.

Table 1: Physicochemical Properties of Benzylamine and its Fluoro-substituted Analogues

| Compound | pKa | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Benzylamine | 9.33[4] | 185 | 0.981 | 1.543 |

| This compound | 9.03 (estimated) | 189[2] | 1.097[3] | 1.514[3] |

| 4-Fluorobenzylamine | 9.17 (estimated) | 183 | 1.09 | 1.512 |

Note: The pKa values for this compound and 4-Fluorobenzylamine are estimated based on data from the IUPAC Digitized pKa Dataset and comparative analysis of substituted benzylamines.[5][6] The exact experimental value for this compound from the dataset is pending direct access.

The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the amine group in this compound compared to the unsubstituted benzylamine. This is due to the stabilization of the protonated form (the conjugate acid) by the inductive effect of the fluorine atom, which makes the amine less likely to accept a proton. The estimated pKa of this compound is slightly lower than that of benzylamine, reflecting this reduced basicity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

A standard method for the experimental determination of the pKa of an amine is potentiometric titration.[7]

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water, boiled to remove dissolved CO₂

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.05 M).

-

Add a slight excess of standardized HCl solution to ensure complete protonation of the amine.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the amine solution and begin stirring.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

-

Record the pH of the solution after each addition of NaOH.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized. This can be determined from the titration curve or its first derivative plot.[7]

Nucleophilicity and Reactivity in Substitution Reactions

While basicity refers to the affinity for a proton, nucleophilicity describes the reactivity of the amine towards other electrophilic centers. Generally, there is a correlation between basicity and nucleophilicity for a series of related compounds. However, steric and electronic factors can influence this relationship.

The amine group of this compound is a potent nucleophile and readily participates in nucleophilic substitution and addition reactions. The electron-withdrawing fluorine atom can slightly reduce the nucleophilicity of the amine compared to benzylamine, but it remains a reactive species.

Key Reactions of the Amine Group

The amine group of this compound undergoes a variety of chemical transformations that are fundamental to its use as a synthetic building block.

N-Acylation

N-acylation is a common reaction to form amides, which are prevalent in many biologically active molecules. This compound can be readily acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents.

Table 2: Representative N-Acylation Reactions of this compound

| Acylating Agent | Product | Typical Conditions |

| Acetyl Chloride | N-(3-Fluorobenzyl)acetamide | Base (e.g., triethylamine, pyridine), aprotic solvent (e.g., CH₂Cl₂, THF), 0°C to room temperature. |

| Acetic Anhydride | N-(3-Fluorobenzyl)acetamide | Neat or in a solvent, often with a catalytic amount of acid or base, room temperature to gentle heating.[8] |

| Carboxylic Acid + Coupling Agent | N-Acyl-3-fluorobenzylamine | Coupling agents (e.g., DCC, EDC, HATU), base (e.g., DIPEA), aprotic solvent (e.g., DMF, CH₂Cl₂), room temperature. |

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield N-(3-fluorobenzyl)acetamide.

N-Alkylation

N-alkylation introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary, tertiary amines, and quaternary ammonium salts. Direct alkylation with alkyl halides can be challenging to control and may result in over-alkylation.[8] More controlled methods, such as reductive amination, are often preferred.

Table 3: Representative N-Alkylation Reactions of this compound

| Alkylating Agent | Product | Typical Conditions |

| Alkyl Halide (e.g., CH₃I) | N-Methyl-3-fluorobenzylamine, N,N-Dimethyl-3-fluorobenzylamine | Base (e.g., K₂CO₃, Et₃N), solvent (e.g., CH₃CN, DMF), room temperature to elevated temperatures.[4] |

| Aldehyde/Ketone + Reducing Agent | N-Alkyl-3-fluorobenzylamine | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), solvent (e.g., CH₃OH, CH₂Cl₂), acidic or neutral pH. |

This protocol is adapted from a similar synthesis of a related compound.

Materials:

-

This compound

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Add formaldehyde solution (1.1 eq) to the stirred solution.

-

Stir the mixture at room temperature for 1-2 hours to form the intermediate imine or aminal.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain N-methyl-3-fluorobenzylamine.

Diazotization and Subsequent Reactions

As a primary aromatic amine, this compound can undergo diazotization to form a diazonium salt. This intermediate is highly versatile and can be transformed into a wide range of functional groups through Sandmeyer and related reactions.[9] It is important to note that benzylic diazonium salts are generally less stable than their aniline counterparts.

Table 4: Representative Diazotization and Subsequent Reactions

| Reagent | Product | Reaction Name |

| NaNO₂, HCl (0-5°C) then CuCl | 3-Fluorobenzyl chloride | Sandmeyer Reaction |

| NaNO₂, HBr (0-5°C) then CuBr | 3-Fluorobenzyl bromide | Sandmeyer Reaction[10] |

| NaNO₂, HCl (0-5°C) then CuCN | 3-Fluorobenzyl cyanide | Sandmeyer Reaction[10] |

| NaNO₂, HBF₄ (0-5°C) then heat | 1-Fluoro-3-(fluoromethyl)benzene | Balz-Schiemann Reaction |

| NaNO₂, HCl (0-5°C) then H₂O, heat | 3-Fluorobenzyl alcohol | - |

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) chloride (CuCl)

-

Ice

-

Beaker, magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes.

-

In a separate flask, dissolve copper(I) chloride in concentrated HCl and cool it to 0°C.

-

Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

-

Nitrogen gas will evolve. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude 3-fluorobenzyl chloride by distillation or column chromatography.

Logical and Workflow Diagrams

Diazotization and Sandmeyer Reaction Workflow

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 3. 间氟苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scientificupdate.com [scientificupdate.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. byjus.com [byjus.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to 3-Fluorobenzylamine: Commercial Availability, Purity, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorobenzylamine (CAS No. 100-82-3), a critical building block in the pharmaceutical and agrochemical industries. This document details its commercial availability, typical purity levels, and provides insight into its synthesis and purification. The information is intended to assist researchers and drug development professionals in sourcing and utilizing this versatile chemical intermediate.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers. Purity levels typically range from 96% to over 98%, with gas chromatography (GC) being the most common method of analysis cited by vendors. It is generally supplied as a colorless to light yellow liquid.

Below is a summary of specifications from prominent suppliers. Note that specific lot-to-lot variability is expected, and it is always recommended to obtain a Certificate of Analysis (CoA) for precise data.

| Supplier | Stated Purity | Method | Physical Form |

| Sigma-Aldrich | 97% | GC | Liquid |

| Thermo Scientific (Alfa Aesar) | 96% | GC | Liquid |

| Chem-Impex | ≥ 98% | GC | Liquid |

| Apollo Scientific | Not specified | - | Liquid |

| Santa Cruz Biotechnology | Not specified | - | Liquid |

Quantitative Purity Analysis

While suppliers provide a general purity value, a detailed impurity profile is crucial for applications in drug development and regulated industries. An exact mass GC-MS analysis of commercially available fluorobenzylamine isomers has shown that impurity profiles can vary significantly between sources.[1]

For this compound, one study identified the presence of a significant impurity, which was characterized using a combination of Chemical Ionization (CI) and Electron Ionization (EI) mass spectrometry.[1] The primary compound and its impurities can be resolved and quantified using gas chromatography. Researchers should request lot-specific Certificates of Analysis from suppliers, which will provide quantitative data on the purity and the identity and concentration of any significant impurities.

Experimental Protocols

Synthesis of this compound via Reductive Amination

Reaction Scheme:

3-Fluorobenzaldehyde reacts with ammonia in the presence of a catalyst and hydrogen gas to yield this compound.

Materials:

-

3-Fluorobenzaldehyde

-

Methanol (anhydrous)

-

Liquefied ammonia

-

Nano nickel catalyst (or alternative such as Raney Nickel or Palladium on Carbon)

-

Hydrogen gas

-

Autoclave reactor

-

Distillation apparatus

Procedure:

-

Charging the Reactor: In a high-pressure autoclave, charge 3-fluorobenzaldehyde, anhydrous methanol, and the nano nickel catalyst. A typical ratio would be 1:1.5 (w/w) of aldehyde to methanol, with the catalyst at approximately 0.2% (w/w) of the aldehyde.[2]

-

Addition of Ammonia: Seal the autoclave and introduce liquefied ammonia. The amount of ammonia can be approximately 0.1 times the weight of the aldehyde.[2]

-

Hydrogenation: Begin stirring and heat the mixture to a temperature between 70-100°C. Pressurize the reactor with hydrogen gas to 1-3 MPa.[2]

-

Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases, which can take several hours. Maintain the temperature and pressure until the reaction is complete.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia. Filter the reaction mixture to recover the catalyst.

-

Purification: The crude product, containing this compound and methanol, is transferred to a distillation apparatus. The methanol is first removed by distillation at a lower temperature. The pressure is then reduced, and this compound is purified by vacuum distillation.

Purification and Analysis Workflow

The following workflow outlines the steps for purifying and analyzing the synthesized this compound.

Logical Flow for Sourcing and Qualification

For researchers and drug development professionals, the process of obtaining and qualifying a chemical intermediate like this compound follows a logical progression. This involves identifying potential suppliers, evaluating their products based on analytical data, and finally, selecting the most suitable source for their specific application.

References

An In-depth Technical Guide to the Key Differences Between 2, 3, and 4-Fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differences between the positional isomers 2-Fluorobenzylamine, 3-Fluorobenzylamine, and 4-Fluorobenzylamine. This document collates critical physicochemical data, detailed experimental protocols for their synthesis and characterization, and discusses their significance in biological research and drug development.

Physicochemical Properties

The position of the fluorine atom on the benzene ring significantly influences the physicochemical properties of the fluorobenzylamine isomers. These differences can impact their reactivity, solubility, and biological interactions. A summary of their key properties is presented in the table below.

| Property | 2-Fluorobenzylamine | This compound | 4-Fluorobenzylamine |

| CAS Number | 89-99-6 | 100-82-3 | 140-75-0[1] |

| Molecular Formula | C₇H₈FN | C₇H₈FN | C₇H₈FN[1] |

| Molecular Weight | 125.14 g/mol | 125.14 g/mol | 125.14 g/mol [2] |

| Appearance | Clear, colorless liquid | Clear, colorless to pale yellow liquid[3] | Clear, colorless to light yellow liquid[1] |

| Boiling Point | 73-75 °C / 13 mmHg | 174-175 °C[3] | 183 °C[1] |

| Density (at 25 °C) | 1.095 g/mL | 1.097 g/mL | 1.095 g/mL |

| Refractive Index (n20/D) | 1.517 | 1.514 | 1.512 |

| pKa | No data found | 8.80 ± 0.10 (Predicted)[3] | 9.01 ± 0.10 (Predicted)[2] |

| Water Solubility | No data found | Very soluble[3] | Soluble |

Synthesis and Experimental Protocols

The synthesis of fluorobenzylamine isomers is most commonly achieved through the reduction of the corresponding fluorobenzonitriles. Below are representative experimental protocols for the laboratory-scale synthesis of each isomer.

Synthesis of 2-Fluorobenzylamine

A common method for the synthesis of 2-Fluorobenzylamine is the reduction of 2-fluorobenzonitrile using a reducing agent such as potassium borohydride in the presence of a catalyst.[4]

Experimental Protocol:

-

To a 10 mL round-bottom flask, add 2-fluorobenzonitrile (0.15 g, 1.24 mmol), potassium borohydride (KBH₄) (0.17 g, 3.15 mmol), and copper(II) chloride (CuCl₂) (0.03 g, 0.22 mmol).[4]

-

Add an 80% isopropanol solution (1.6 mL of isopropanol and 0.4 mL of water) to the flask.[4]

-

Heat the reaction mixture at 60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (10:1). The reaction is typically complete within 8 hours.[4]

-

Upon completion, cool the mixture to room temperature (25 °C) and remove the solvent under reduced pressure.[4]

-

To the residue, add ethyl acetate (5 mL) and wash sequentially with water (1 mL) and saturated saline solution (1 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-fluorobenzylamine.[4]

-

Further purification can be achieved by vacuum distillation.

Synthesis of this compound

This compound can be synthesized via the reduction of 3-fluorobenzonitrile. While a specific detailed protocol was not found in the immediate search, a general procedure using a standard reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

General Experimental Protocol (Illustrative):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-fluorobenzonitrile in the same dry solvent to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting solid aluminum salts and wash them thoroughly with the ethereal solvent.

-

Combine the filtrate and the washings, dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

Synthesis of 4-Fluorobenzylamine

The synthesis of 4-Fluorobenzylamine can be achieved through various routes, including the reduction of 4-fluorobenzonitrile. A method using a nano nickel catalyst has also been reported for industrial-scale production.[5] For a laboratory setting, a transition metal-assisted sodium borohydride reduction is a viable option.[6]

Experimental Protocol (Adapted from Radiosynthesis Procedure):

-

In a reaction vessel, dissolve 4-fluorobenzonitrile in a suitable solvent such as ethanol or isopropanol.

-

Add a transition metal salt, such as nickel(II) chloride (NiCl₂) or cobalt(II) chloride (CoCl₂), to the solution.

-

Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully add water to quench the reaction and then add a dilute acid (e.g., HCl) to dissolve the metal salts.

-

Make the solution basic by adding a concentrated solution of a strong base (e.g., NaOH).

-

Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 4-fluorobenzylamine by vacuum distillation.

Caption: General workflow for the synthesis of fluorobenzylamine isomers.

Characterization and Spectral Data

The characterization of the fluorobenzylamine isomers relies on standard spectroscopic techniques. While their mass spectra are often very similar, their NMR and IR spectra show distinct features arising from the different positions of the fluorine atom.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons are influenced by the position of the electron-withdrawing fluorine atom. In the ¹H NMR spectra, the protons ortho and para to the fluorine atom will experience the strongest shielding or deshielding effects, leading to characteristic splitting patterns. Similarly, in the ¹³C NMR spectra, the carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), and other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings, which are diagnostic for each isomer.

Infrared (IR) Spectroscopy: The IR spectra of the three isomers are particularly useful for differentiation. While all will show characteristic N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹) and C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), the C-F stretching and the out-of-plane C-H bending vibrations in the "fingerprint region" (below 1500 cm⁻¹) are highly sensitive to the substitution pattern on the benzene ring. These distinct patterns in the fingerprint region allow for the unambiguous identification of each isomer.

Mass Spectrometry (MS): Under electron ionization (EI), all three isomers typically show a prominent molecular ion peak (M⁺) at m/z 125. The primary fragmentation pathway often involves the loss of the amino group or cleavage of the benzylic C-C bond, leading to common fragment ions. Due to the similarity in their fragmentation patterns, mass spectrometry alone is often insufficient to distinguish between the three positional isomers.

Biological Significance and Applications in Drug Discovery

While direct comparative studies on the biological activities of the three fluorobenzylamine isomers are scarce, their importance in medicinal chemistry is well-established through their use as key building blocks in the synthesis of a wide range of biologically active compounds.

2-Fluorobenzylamine

2-Fluorobenzylamine is a valuable intermediate in the synthesis of various pharmaceuticals. It has been incorporated into molecules with anticonvulsant activity.[4] For instance, it was used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which demonstrated anticonvulsant properties. It has also been utilized in the synthesis of substituted spirohydantoins, which have been studied for their structure-activity relationships.[4]

This compound

This compound serves as a crucial intermediate in the synthesis of drugs targeting neurological disorders, including antipsychotics and antidepressants.[3][7] Its incorporation into molecules can enhance their biological activity and pharmacokinetic properties.[8] For example, derivatives of this compound have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. Furthermore, it has been used in the synthesis of substituted amino-sulfonamide protease inhibitors.

4-Fluorobenzylamine

4-Fluorobenzylamine is widely used in pharmaceutical development, particularly in the creation of antidepressants and anti-anxiety medications.[1] It is a key component in the synthesis of flupirtine, an analgesic, and its metabolism to 4-fluorohippuric acid has been studied in the context of liver toxicity.[9] The para-position of the fluorine atom can influence the metabolic stability and binding affinity of the final drug molecule. Additionally, 4-fluorobenzylamine is a versatile building block in the development of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging, where the fluorine atom can be replaced with the radioactive isotope ¹⁸F.[6]

Caption: Applications of fluorobenzylamine isomers in drug discovery.

Conclusion

The positional isomers 2-, 3-, and 4-fluorobenzylamine, while structurally similar, exhibit distinct physicochemical properties that influence their synthesis, characterization, and application. While all three are valuable intermediates in the pharmaceutical and agrochemical industries, the specific placement of the fluorine atom directs their utility in the development of different classes of bioactive molecules. A thorough understanding of their individual characteristics is crucial for their effective application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-Fluorobenzylamine | 89-99-6 [chemicalbook.com]

- 5. 4-Fluorobenzylamine(140-75-0) 1H NMR [m.chemicalbook.com]

- 6. Synthesis and application of 4-[(18)F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluorobenzylamine: A Versatile Building Block in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzylamine, a substituted benzylamine featuring a fluorine atom at the 3-position of the benzene ring, has emerged as a crucial and versatile building block in modern organic synthesis. Its unique physicochemical properties, imparted by the strategic placement of the fluorine atom, make it an attractive starting material for the synthesis of a diverse array of bioactive molecules. The presence of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby enhancing its pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive overview of the applications of this compound in the synthesis of various heterocyclic compounds and other key intermediates, with a focus on its role in the development of pharmaceuticals and agrochemicals.[3]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective utilization in organic synthesis.

| Property | Value | Reference |

| CAS Number | 100-82-3 | [3] |

| Molecular Formula | C₇H₈FN | [3] |

| Molecular Weight | 125.15 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 82 °C at 16 mmHg | [3] |

| Density | 1.11 g/mL | [3] |

| Refractive Index (n20D) | 1.52 | [3] |

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a wide range of organic compounds, including amides, Schiff bases, and various heterocyclic systems. Its reactivity is primarily centered around the nucleophilic amino group, which readily participates in reactions with electrophilic partners.

Synthesis of Amides

The acylation of this compound with acyl chlorides or anhydrides is a straightforward and efficient method for the preparation of N-(3-fluorobenzyl)amides. These amides are not only stable compounds in their own right but also serve as important intermediates for further functionalization. For instance, certain 3-benzylamide derivatives have been investigated as FtsZ inhibitors, showing promising antibacterial activity.[4]

Synthesis of Schiff Bases

The condensation reaction between this compound and various aldehydes or ketones yields Schiff bases (imines). This reaction is typically carried out under mild conditions and provides a facile route to compounds with a C=N bond, which can be further modified or utilized in the construction of more complex molecular architectures.[5][6][7]

Synthesis of Heterocyclic Compounds

This compound is a valuable synthon for the construction of various nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds.

-

Pyrazolo[3,4-d]pyrimidines: These fused heterocyclic systems are analogs of naturally occurring purines and exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1] this compound can be incorporated into the pyrazolopyrimidine framework through multi-step synthetic sequences.

-

Quinoline Derivatives: The quinoline scaffold is another important pharmacophore found in numerous therapeutic agents. While direct synthesis from this compound is less common, derivatives of this compound can be utilized in the construction of substituted quinolines.

Biological Activities of this compound Derivatives

The incorporation of the 3-fluorobenzyl moiety into various molecular scaffolds has led to the discovery of compounds with a wide range of biological activities.

Antimicrobial and Antifungal Activity

Several studies have reported the synthesis of this compound derivatives with significant antimicrobial and antifungal properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of these compounds.

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus | 7.82 - 31.25 | [8] |

| 3-Alkylidene-2-indolone derivatives | Staphylococcus aureus | 0.5 - 16 | |

| 1,2,4-Triazolo[3,4-b][1]thiadiazine derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56 - 100 | [9] |

| Fluorobenzoic acid amides | β-Hemolytic streptococcus, Klebsiella pneumoniae | Not specified |

Anticancer Activity

Derivatives of this compound have also shown promise as anticancer agents. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivatives | Various cancer cell lines | Potent activity reported | [1] |

| Podophyllotoxin-imidazole salts | HepG2, A-549, MDA-MB-231, HCT-116 | 0.04 - 1.53 | [10] |

| Fluorophenyl derivatives of 1,3,4-thiadiazole | MCF-7 | 52.35 - 82.48 | [5] |

| Fluoroalkane thioheterocyclic derivatives | SH-SY5Y, MCF-7, HepG2 | 0.4 - 41.5 | [4] |

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving this compound.

Synthesis of N-(3-Fluorobenzyl)acetamide

This protocol describes the straightforward N-acetylation of this compound using acetic anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add acetic anhydride (1.1 eq). A catalytic amount of pyridine can be added if desired.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Expected Outcome: The product, N-(3-fluorobenzyl)acetamide, is typically a white to off-white solid. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Schiff Base: N-(3-Fluorobenzylidene)aniline

This protocol outlines the condensation of 3-fluorobenzaldehyde (derived from this compound via oxidation) with aniline to form a Schiff base. A general procedure for Schiff base formation from an amine and an aldehyde is provided as a representative example.[5][7]

Materials:

-

3-Fluorobenzaldehyde (can be synthesized from this compound)

-

Aniline

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 eq) in ethanol.

-

Add aniline (1.0 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 1-3 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product to obtain the desired Schiff base.

Expected Outcome: The resulting Schiff base, N-(3-fluorobenzylidene)aniline, is typically a crystalline solid. Characterization is performed using spectroscopic techniques.

Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative (Representative Protocol)

While a direct, detailed protocol starting from this compound for a specific pyrazolo[3,4-d]pyrimidine was not found, this representative protocol is adapted from the synthesis of similar structures and illustrates the general approach.[1][11] It involves the reaction of a substituted pyrazole carbonyl chloride with an amine. In this hypothetical example, this compound is used as the amine.

Materials:

-

5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (or a similar activated pyrazole derivative)

-

This compound

-

Triethylamine or another non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous THF.

-

In a separate flask, dissolve this compound (1.05 eq) and triethylamine (1.1 eq) in anhydrous THF.

-

Cool the solution of the acid chloride to 0 °C using an ice bath.

-

Slowly add the solution of this compound and triethylamine to the cooled acid chloride solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting materials.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(3-fluorobenzyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

Expected Outcome: The final product is expected to be a solid, which can be fully characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.[11]

Visualizations

Synthetic Versatility of this compound

Caption: Synthetic pathways originating from this compound.

General Mechanism of HIV Protease Inhibition

Caption: Inhibition of HIV maturation by protease inhibitors.

General Mechanism of Monoamine Oxidase (MAO) Inhibition

Caption: Mechanism of MAO inhibitors in neurotransmitter regulation.

Conclusion

This compound has proven to be a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. The strategic introduction of a fluorine atom provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The accessibility of this compound and its straightforward reactivity make it an ideal starting material for the construction of a wide range of complex molecules, including amides, Schiff bases, and various heterocyclic systems with promising antimicrobial, antifungal, and anticancer activities. The continued exploration of new synthetic methodologies and applications of this compound is expected to lead to the discovery of new and improved therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoroalkane thioheterocyclic derivatives and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. chim.it [chim.it]

- 10. Frontiers | Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles [frontiersin.org]

- 11. mdpi.com [mdpi.com]

Potential applications of fluorinated benzylamines in research

An In-depth Technical Guide on the Potential Applications of Fluorinated Benzylamines in Research

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal, agricultural, and materials chemistry.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[3][4] Fluorinated benzylamines, a class of compounds featuring a benzylamine core substituted with one or more fluorine atoms, have emerged as exceptionally versatile building blocks and pharmacophores.[3][5] They serve as critical intermediates in the synthesis of pharmaceuticals and agrochemicals and are increasingly utilized as key components in advanced materials and imaging agents.[5][6] The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, modulate pKa, and alter lipophilicity, thereby improving the overall efficacy and pharmacokinetic profiles of bioactive compounds.[4][7] This technical guide provides a comprehensive overview of the current and potential applications of fluorinated benzylamines in research, with a focus on drug discovery, PET imaging, agrochemicals, and materials science. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes and relationships to serve as a resource for researchers, scientists, and drug development professionals.

Chapter 1: Role in Medicinal Chemistry and Drug Discovery

Fluorinated benzylamines are pivotal in drug discovery due to the advantageous properties conferred by fluorine substitution.[8] They are used both as foundational scaffolds for new chemical entities and as intermediates in the synthesis of complex drug molecules.[3][5]

Enzyme Inhibition

Derivatives of fluorinated benzylamines have been developed as potent and selective inhibitors for various enzyme targets implicated in a range of diseases. The fluorine atoms often participate in crucial binding interactions within the enzyme's active site or block sites of metabolic degradation, leading to enhanced potency and duration of action.[3]

For instance, fluorinated benzylamine-sulfonamide derivatives have been synthesized as highly selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme targeted in the treatment of neurodegenerative diseases.[9] Similarly, substituted aryl benzylamines, including fluorinated variants, have shown low nanomolar inhibitory activity against 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), a target for prostate cancer therapy.[10]

Table 1: Examples of Fluorinated Benzylamine Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Compound/Derivative | Potency (IC₅₀ / Kᵢ) | Therapeutic Area | Reference |

|---|---|---|---|---|---|

| Benzylamine-Sulfonamides | Monoamine Oxidase B (MAO-B) | Compound 4i | IC₅₀: 0.041 µM | Neurodegenerative Diseases | [9] |

| Benzylamine-Sulfonamides | Monoamine Oxidase B (MAO-B) | Compound 4t | IC₅₀: 0.065 µM | Neurodegenerative Diseases | [9] |

| Substituted Aryl Benzylamines | 17β-HSD3 | N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | IC₅₀: ~75 nM | Prostate Cancer | [10] |

| Fluorinated Benzyloxalamides | Cholesteryl Ester Transfer Protein (CETP) | p-tetrafluoroethoxy substituted derivatives | Higher activity than trifluoromethyl derivatives | Cardiovascular Disease | [11] |

| Fluorobenzamides | Sigma Receptors | N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Kᵢ: 3.4 nM | Neurology / Psychiatry |[12] |

The logical pathway for enzyme inhibition by these compounds can be visualized as follows:

Caption: Conceptual diagram of competitive enzyme inhibition by a fluorinated benzylamine derivative.

Impact on Physicochemical Properties

The introduction of fluorine can fine-tune key physicochemical properties relevant to drug development.[7] The strong electron-withdrawing nature of fluorine generally decreases the basicity (pKa) of the benzylamine nitrogen, which can affect salt formation and solubility.[13] Its effect on lipophilicity (LogP) is more complex; while a single fluorine atom may have a minor effect, a trifluoromethyl (-CF₃) group significantly increases lipophilicity, which can enhance membrane permeability.[3]

Table 2: Influence of Fluorination on Physicochemical Properties

| Property | General Effect of Fluorine Substitution | Implication for Drug Discovery | Reference |

|---|---|---|---|

| pKa | Decrease in basicity of the amine group. | Alters solubility, receptor interaction, and salt form properties. | [4][13] |

| Lipophilicity (LogP) | Can increase or decrease depending on the substitution pattern and overall molecular structure. -CF₃ groups typically increase LogP. | Affects membrane permeability, bioavailability, and metabolic clearance. | [3][7][13] |